K145 free

説明

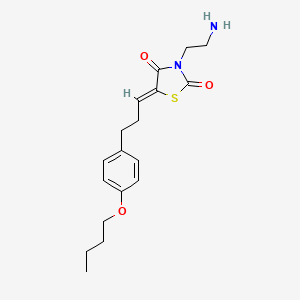

K145 is a selective inhibitor of Sphingosine Kinase-2 (SphK2) with an IC50 value of 4.3μM . It is an analogue of sphingosine and competes with the substrate of SphK2 . It is selective against SphK2 over SphK1 and CERK . In U937 cells, K145 decreases total cellular S1P and inhibits the phosphorylation of FTY720 .

Synthesis Analysis

K145 is synthesized as an analogue of sphingosine . It competes with the substrate of SphK2 and shows a Ki value of 6.4μM in the in vitro assay .Molecular Structure Analysis

The molecular formula of K145 is C18H24N2O3S . Its exact mass is 348.15076 .Chemical Reactions Analysis

K145 competes with the substrate of SphK2 . It decreases total cellular S1P and inhibits the phosphorylation of FTY720, both of which are substrates of SphK2 .Physical And Chemical Properties Analysis

K145 has a molecular weight of 348.46 . It is soluble in DMSO .科学的研究の応用

Regulation of Hepatic Gluconeogenesis

K145, identified as a selective Sphingosine Kinase 2 (SphK2) inhibitor, has been shown to regulate hepatic gluconeogenesis and improve glucose intolerance in mice. Studies have demonstrated that K145 can stimulate insulin-dependent Akt phosphorylation, leading to the activation of FoxO1 phosphorylation and the subsequent inhibition of gluconeogenetic genes expression, including PEPCK and G6pase. This suggests the potential of K145 in developing therapies for diabetes (Yanan Shi et al., 2017).

Impact on Nonalcoholic Fatty Liver Disease

Research indicates that K145 significantly reduces hepatic lipid accumulation and improves liver function in ob/ob mice. In db/db mice, K145 administration resulted in improvements in both nonalcoholic fatty liver disease (NAFLD) and hyperglycemia. K145 appears to decrease lipid accumulation in human HL7702 cells, suggesting a mechanism involving the inhibition of lipogenesis. These findings indicate the potential of K145 in the treatment of NAFLD and diabetes (Yanan Shi et al., 2021).

Anticancer Properties

K145 has been characterized as a selective SphK2 inhibitor with notable anticancer properties. It has demonstrated inhibitory effects on the growth of U937 leukemia cells and the induction of apoptosis, possibly through the inhibition of ERK and Akt signaling pathways. K145's effectiveness in inhibiting tumor growth in vivo suggests its potential as a lead compound in the development of more potent and selective SphK2 inhibitors for cancer treatment (Kai Liu et al., 2013).

Safety And Hazards

特性

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16/h6-10H,2-5,11-13,19H2,1H3/b16-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZXLTZVPUSTFY-SOFYXZRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

K145 free | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

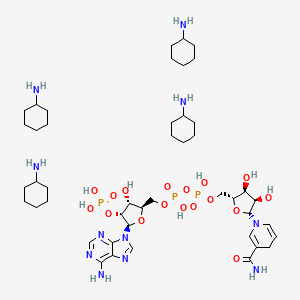

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)